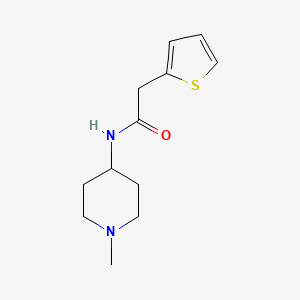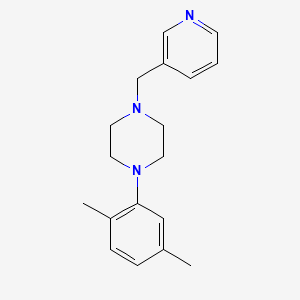
N-(1-methyl-4-piperidinyl)-2-(2-thienyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-4-piperidinyl)-2-(2-thienyl)acetamide, also known as Tianeptine, is a tricyclic antidepressant drug that is used to treat major depressive disorder. It was first discovered in the 1960s and was introduced for clinical use in France in 1989. Tianeptine has been found to have a unique mechanism of action that sets it apart from other antidepressant drugs.
作用机制
N-(1-methyl-4-piperidinyl)-2-(2-thienyl)acetamide's mechanism of action is unique compared to other antidepressant drugs. It has been found to enhance the reuptake of serotonin in the brain, which leads to an increase in serotonin levels. N-(1-methyl-4-piperidinyl)-2-(2-thienyl)acetamide also modulates glutamate receptor activity, which plays a role in learning and memory processes. Additionally, N-(1-methyl-4-piperidinyl)-2-(2-thienyl)acetamide has been found to have neuroprotective effects, which may contribute to its antidepressant properties.
Biochemical and Physiological Effects:
N-(1-methyl-4-piperidinyl)-2-(2-thienyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. N-(1-methyl-4-piperidinyl)-2-(2-thienyl)acetamide has also been found to decrease the levels of cortisol, a stress hormone that is associated with depression and anxiety. Additionally, N-(1-methyl-4-piperidinyl)-2-(2-thienyl)acetamide has been found to increase the levels of dopamine and norepinephrine, which are neurotransmitters that play a role in mood regulation.
实验室实验的优点和局限性
N-(1-methyl-4-piperidinyl)-2-(2-thienyl)acetamide has several advantages for lab experiments. It has been found to have a rapid onset of action, which makes it useful for studying acute effects. N-(1-methyl-4-piperidinyl)-2-(2-thienyl)acetamide has also been found to have minimal side effects, which makes it a safer alternative to other antidepressant drugs. However, N-(1-methyl-4-piperidinyl)-2-(2-thienyl)acetamide has limitations as well. It has a short half-life, which makes it difficult to study long-term effects. Additionally, N-(1-methyl-4-piperidinyl)-2-(2-thienyl)acetamide has been found to have a narrow therapeutic window, which means that it can be toxic at higher doses.
未来方向
For N-(1-methyl-4-piperidinyl)-2-(2-thienyl)acetamide research include its potential use in the treatment of substance abuse disorders and neurodegenerative diseases, as well as further research to better understand its mechanism of action and long-term effects.
合成方法
The synthesis of N-(1-methyl-4-piperidinyl)-2-(2-thienyl)acetamide involves the reaction of 2-chlorothiophene with 1-methyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with acetic anhydride to form the final product, N-(1-methyl-4-piperidinyl)-2-(2-thienyl)acetamide.
科学研究应用
N-(1-methyl-4-piperidinyl)-2-(2-thienyl)acetamide has been extensively studied for its antidepressant properties. It has been found to be effective in the treatment of major depressive disorder, anxiety disorders, and post-traumatic stress disorder. N-(1-methyl-4-piperidinyl)-2-(2-thienyl)acetamide has also been investigated for its potential use in the treatment of chronic pain, irritable bowel syndrome, and substance abuse disorders.
属性
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-14-6-4-10(5-7-14)13-12(15)9-11-3-2-8-16-11/h2-3,8,10H,4-7,9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWULQSJJXFXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5101425.png)
![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5101440.png)
![1-(3-methylbutyl)-3-(4-morpholinylcarbonyl)-5-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5101442.png)

![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101467.png)

![N-[2-(aminocarbonyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5101473.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5101480.png)
![5-{3-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101487.png)




